2,4,6-Trimethylpyrimidine-5-carboxylic acid
Overview
Description
Berbamine dihydrochloride is a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties . This compound is particularly notable for its ability to inhibit the growth of various cancer cells and its potential as an antiviral agent against SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Berbamine dihydrochloride can be synthesized through a series of chemical reactions involving the isolation of berbamine from Berberis species, followed by its conversion to the dihydrochloride form. The synthetic route typically involves the use of solvents such as ethanol, chloroform, and acetone, and the reaction conditions include maintaining specific temperatures and pH levels .
Industrial Production Methods: In industrial settings, berbamine dihydrochloride is produced through large-scale extraction from Berberis plants, followed by chemical synthesis to achieve the desired purity and form. The process involves multiple purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Berbamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of berbamine dihydrochloride, each with unique pharmacological properties .
Scientific Research Applications
Berbamine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of berbamine dihydrochloride involves multiple molecular targets and pathways:
Inhibition of NF-κB Activity: Berbamine dihydrochloride inhibits the activity of NF-κB, a protein complex involved in inflammatory and immune responses.
Induction of Apoptosis: It induces apoptosis in cancer cells by modulating various signaling pathways, including the JAK/STAT and CAMKII/c-Myc pathways.
Antiviral Activity: It inhibits the entry of viruses into host cells by blocking the fusion of viral and cellular membranes.
Comparison with Similar Compounds
Berberine: Another alkaloid derived from Berberis species, known for its antimicrobial and anti-inflammatory properties.
Palmatine: An alkaloid with similar pharmacological effects, including anti-cancer and anti-inflammatory activities.
Jatrorrhizine: A compound with antimicrobial and anti-inflammatory properties, often used in traditional medicine.
Uniqueness of Berbamine Dihydrochloride: Berbamine dihydrochloride stands out due to its potent anti-cancer and antiviral activities, particularly its ability to inhibit SARS-CoV-2 infection. Its unique mechanism of action, involving the inhibition of NF-κB and induction of apoptosis, makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDANIHGQXLGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527351 | |
Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108397-75-7 | |
Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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